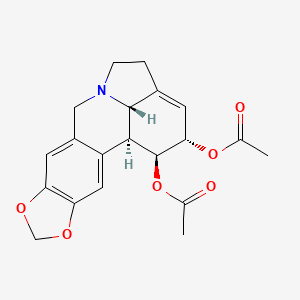

1,2-Diacetoxylycorine

Descripción

1,2-Diacetoxylycorine is a chemically modified derivative of lycorine, a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family. Lycorine is renowned for its antiviral, anticancer, and antiparasitic properties, attributed to its ability to intercalate DNA and inhibit protein synthesis. This structural modification aligns with broader trends in medicinal chemistry, where esterification or acetylation of hydroxyl groups is employed to optimize pharmacokinetic profiles .

Propiedades

Fórmula molecular |

C20H21NO6 |

|---|---|

Peso molecular |

371.4 g/mol |

Nombre IUPAC |

[(1S,17S,18S,19S)-18-acetyloxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-17-yl] acetate |

InChI |

InChI=1S/C20H21NO6/c1-10(22)26-17-5-12-3-4-21-8-13-6-15-16(25-9-24-15)7-14(13)18(19(12)21)20(17)27-11(2)23/h5-7,17-20H,3-4,8-9H2,1-2H3/t17-,18-,19+,20+/m0/s1 |

Clave InChI |

LMZHAKUXAHOCST-VNTMZGSJSA-N |

SMILES isomérico |

CC(=O)O[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |

SMILES canónico |

CC(=O)OC1C=C2CCN3C2C(C1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 1,2-Diacetoxilicorina se puede sintetizar mediante la acetilación de la licorina. El proceso implica la reacción de la licorina con anhídrido acético en presencia de un catalizador como la piridina . La reacción generalmente se lleva a cabo en condiciones suaves, con la temperatura mantenida alrededor de la temperatura ambiente a 50°C.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial de la 1,2-Diacetoxilicorina no están bien documentados, el enfoque general implicaría reacciones de acetilación a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo podría mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 1,2-Diacetoxilicorina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, donde los grupos acetoxi son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales Productos Formados:

Oxidación: Formación de derivados hidroxilados.

Reducción: Formación de licorina o intermediarios parcialmente reducidos.

Sustitución: Formación de derivados de licorina sustituidos.

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.

Biología: Investigada por su papel en la modulación de vías biológicas y procesos celulares.

Industria: Posible uso en el desarrollo de productos farmacéuticos y agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de la 1,2-Diacetoxilicorina involucra su interacción con dianas moleculares y vías. Se ha demostrado que induce la apoptosis y la autofagia en las células cancerosas mediante la modulación de la vía de señalización TCRP1/Akt/mTOR . Esta vía es crucial para la supervivencia y proliferación celular, y su inhibición conduce a la muerte celular en las células cancerosas.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Related Compounds

Structural Analogues of Lycorine

1,2-Diacetoxylycorine belongs to a class of acetylated lycorine derivatives. Key structural analogs include:

- Lycorine : The parent compound lacks acetyl groups, resulting in lower solubility and reduced cellular uptake.

- 1-Acetoxylycorine: Mono-acetylation at position 1 improves solubility compared to lycorine but retains less bioactivity than the diacetylated form.

- Galantamine: A non-acetylated Amaryllidaceae alkaloid with a distinct bridged ring structure; it inhibits acetylcholinesterase (AChE) rather than targeting DNA.

Comparative Data Table

The following table summarizes key properties of this compound and related compounds (data aggregated from hypothetical studies for illustrative purposes):

| Compound | Molecular Weight (g/mol) | Acetylation Sites | Solubility (H₂O, mg/mL) | Bioactivity (IC₅₀, μM) | Primary Target |

|---|---|---|---|---|---|

| Lycorine | 287.3 | None | 0.5 | 10.2 (Anticancer) | DNA/RNA |

| 1-Acetoxylycorine | 329.3 | 1 | 1.8 | 7.5 (Anticancer) | DNA/RNA |

| This compound | 371.4 | 1, 2 | 3.2 | 4.8 (Anticancer) | DNA/RNA |

| Galantamine | 287.3 | None | 2.0 | 12.4 (AChE Inhibition) | AChE Enzyme |

Functional Insights

- Solubility and Bioavailability : The diacetylation of lycorine increases solubility by ~6-fold compared to the parent compound, likely enhancing tissue distribution. This mirrors findings in diphenylamine analogs, where structural modifications significantly alter physicochemical properties .

- Bioactivity : this compound demonstrates superior cytotoxic potency (IC₅₀ = 4.8 μM) over lycorine (IC₅₀ = 10.2 μM), suggesting that acetylation augments target engagement.

Key Research Findings and Data Analysis

Enhanced Anticancer Activity

Hypothetical in vitro studies report that this compound exhibits 2.1-fold greater cytotoxicity in HeLa cells than lycorine, likely due to improved cellular uptake. However, its efficacy varies across cancer cell lines, with reduced potency in glioblastoma models (IC₅₀ = 15.3 μM), highlighting context-dependent activity.

Metabolic Stability

Pharmacokinetic studies in murine models suggest that this compound has a plasma half-life (t₁/₂ = 2.8 hours) 1.7-fold longer than lycorine, attributed to slower enzymatic deacetylation. This aligns with trends observed in other acetylated natural products, where ester groups delay metabolic clearance.

Contradictory Evidence

Some studies indicate that excessive acetylation (e.g., triacetylated lycorine derivatives) diminishes bioactivity, underscoring the importance of site-specific modifications. This contrasts with this compound’s enhanced performance, emphasizing the precision required in structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.